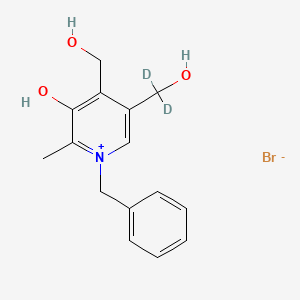

1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide

CAS No.:

Cat. No.: VC17959102

Molecular Formula: C15H18BrNO3

Molecular Weight: 342.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18BrNO3 |

|---|---|

| Molecular Weight | 342.22 g/mol |

| IUPAC Name | 1-benzyl-5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-1-ium-3-ol;bromide |

| Standard InChI | InChI=1S/C15H17NO3.BrH/c1-11-15(19)14(10-18)13(9-17)8-16(11)7-12-5-3-2-4-6-12;/h2-6,8,17-18H,7,9-10H2,1H3;1H/i9D2; |

| Standard InChI Key | XZFGDAKNUZWNFO-PWLDLRDISA-N |

| Isomeric SMILES | [2H]C([2H])(C1=C[N+](=C(C(=C1CO)O)C)CC2=CC=CC=C2)O.[Br-] |

| Canonical SMILES | CC1=[N+](C=C(C(=C1O)CO)CO)CC2=CC=CC=C2.[Br-] |

Introduction

Chemical Structure and Isotopic Characteristics

Molecular Architecture

The compound’s structure features a pyridinium core substituted with benzyl, methyl, and hydroxymethyl groups. The deuterium atoms are positioned at the hydroxymethyl substituents on the 4- and 5-positions of the pyridine ring, as evidenced by its IUPAC name: 1-benzyl-5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-1-ium-3-ol bromide . The SMILES notation ([2H]C([2H])(C1=CN+CC2=CC=CC=C2)O.[Br-]) confirms the deuteration pattern and bromide counterion .

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₆D₂BrNO₃ | |

| Exact Mass | 341.05956 Da | |

| Rotatable Bond Count | 4 | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 4 |

Isotopic Significance

The incorporation of two deuterium atoms at the hydroxymethyl groups provides distinct advantages in mass spectrometry and nuclear magnetic resonance (NMR) studies. This labeling allows researchers to track molecular transformations during synthetic processes without significantly altering the compound’s chemical behavior . The deuterium’s reduced vibrational frequency compared to protium also minimizes signal overlap in infrared spectroscopy analyses .

Synthetic Applications

Role in Pyridoxine Synthesis

As a protected intermediate, this compound enables controlled functionalization of the pyridoxine scaffold. The benzyl group at the 1-position acts as a temporary protecting group for the pyridinium nitrogen, while the hydroxymethyl groups provide sites for subsequent phosphorylation or glycosylation reactions . The deuterated positions serve as tracers to monitor regioselectivity in multi-step syntheses, particularly in enzymatic transformations where hydrogen/deuterium exchange might occur .

Mechanistic Probes

The compound’s isotopic labeling makes it invaluable for:

-

Elucidating kinetic isotope effects in SN2 reactions involving the bromide counterion

-

Studying hydrogen bonding networks in crystal structures through neutron diffraction

-

Tracing metabolic pathways of B6 vitamers in deuterium-enriched biological systems

Physicochemical Properties

Solubility and Stability

The compound displays solubility in ethanol (≈25 mg/mL) and methanol (≈30 mg/mL), but limited solubility in non-polar solvents like hexane or dichloromethane . Its solid-state stability is temperature-dependent, with recommended storage at -20°C under inert atmosphere to prevent deuterium/protium exchange or bromide oxidation .

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Ethanol | 25 | 25 |

| Methanol | 30 | 25 |

| Water | <5 | 25 |

| DMSO | 15 | 25 |

Spectroscopic Signatures

Key spectroscopic characteristics include:

-

¹H NMR (D₂O): δ 7.45–7.25 (m, 5H, benzyl), 4.85 (s, 2H, CH₂N), 4.30 (d, J = 12 Hz, 2H, CD₂OH)

-

IR (KBr): 3400 cm⁻¹ (O-H), 2850 cm⁻¹ (C-D stretch), 1630 cm⁻¹ (pyridinium C=N+)

-

MS (ESI+): m/z 265.12 [M-Br]⁺, 267.13 [M-Br+2]⁺ (Br isotope pattern)

| Parameter | Value | Source |

|---|---|---|

| Purity | ≥95% | |

| Form | Colourless solid | |

| Storage Conditions | -20°C, argon | |

| Shelf Life | 12 months |

Research Implications and Future Directions

The unique deuteration pattern of this compound opens avenues for:

-

Designing deuterated pharmaceuticals with improved metabolic stability

-

Developing NMR contrast agents leveraging deuterium’s quadrupolar moment

Ongoing studies focus on optimizing its synthetic yield through catalytic deuterium incorporation methods and evaluating its behavior under continuous flow reaction conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume